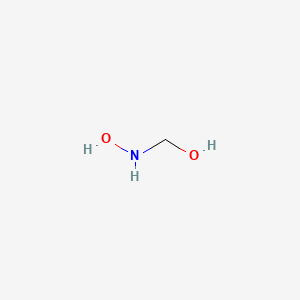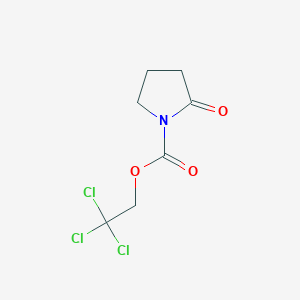
2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C7H8Cl3NO3. It is characterized by the presence of a trichloroethyl group attached to a pyrrolidine ring, which is further substituted with a carboxylate group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate typically involves the reaction of 2-oxopyrrolidine-1-carboxylic acid with 2,2,2-trichloroethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trichloroethyl group can be substituted with other nucleophiles under basic conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 2-oxopyrrolidine-1-carboxylic acid and 2,2,2-trichloroethanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Zinc in acetic acid or other mild reducing agents.
Major Products Formed
Substitution: Various substituted pyrrolidine derivatives.
Hydrolysis: 2-oxopyrrolidine-1-carboxylic acid and 2,2,2-trichloroethanol.
Reduction: Ethyl 2-oxopyrrolidine-1-carboxylate.
Scientific Research Applications
2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. The trichloroethyl group can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic residues in the active site of enzymes. This interaction can inhibit enzyme activity, making the compound useful in the design of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-2-pyrrolidinone: Similar in structure but with a tert-butoxycarbonyl group instead of a trichloroethyl group.
2-Pyrrolidinone: Lacks the trichloroethyl and carboxylate groups, making it less reactive.
Uniqueness
2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate is unique due to its trichloroethyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in different fields highlight its versatility .
Properties
CAS No. |
138272-11-4 |
|---|---|
Molecular Formula |
C7H8Cl3NO3 |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H8Cl3NO3/c8-7(9,10)4-14-6(13)11-3-1-2-5(11)12/h1-4H2 |
InChI Key |
WKHNOTYNQIWIFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)

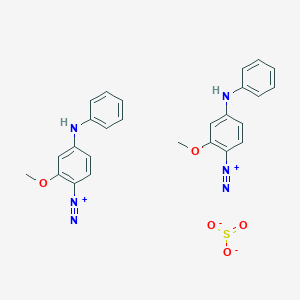
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate](/img/structure/B14288147.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)

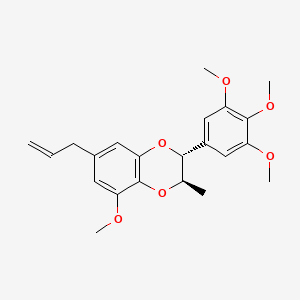


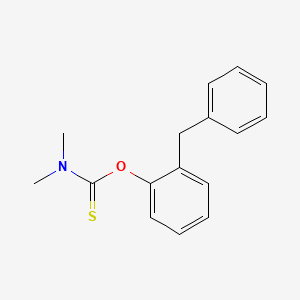
![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)
![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)

